5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

tyrosinase inhibition melanogenesis thiazolidinone pharmacology

5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 554427-06-4) is a synthetic small molecule (MW 335.4 g/mol, formula C14H13N3O3S2) belonging to the 5-benzylidene-2-thioxothiazolidin-4-one class. The compound features a (5E)-configured exocyclic double bond conjugating the thiazolidinone core with a benzene ring bearing both an electron-withdrawing 3-nitro group and an electron-donating 4-(1-pyrrolidinyl) substituent.

Molecular Formula C14H13N3O3S2
Molecular Weight 335.4
CAS No. 554427-06-4
Cat. No. B2831880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS554427-06-4
Molecular FormulaC14H13N3O3S2
Molecular Weight335.4
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O3S2/c18-13-12(22-14(21)15-13)8-9-3-4-10(11(7-9)17(19)20)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,15,18,21)/b12-8+
InChIKeyRYCKJICZBAYPJV-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 554427-06-4): Structural Identity and Screening Library Context


5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 554427-06-4) is a synthetic small molecule (MW 335.4 g/mol, formula C14H13N3O3S2) belonging to the 5-benzylidene-2-thioxothiazolidin-4-one class [1]. The compound features a (5E)-configured exocyclic double bond conjugating the thiazolidinone core with a benzene ring bearing both an electron-withdrawing 3-nitro group and an electron-donating 4-(1-pyrrolidinyl) substituent [1]. It is catalogued as a research-grade screening compound by multiple commercial suppliers (typical purity 95%), with no published primary pharmacological or biological characterization data retrievable from major bioactivity databases including PubChem BioAssay, ChEMBL, or BindingDB at the time of this analysis [1]. The compound's computed physicochemical profile—XLogP3-AA 3.2, topological polar surface area 136 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors—places it within lead-like chemical space, consistent with its availability in commercial screening collections [1].

Why Generic Substitution of 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one Is Not Scientifically Supported


The 2-thioxothiazolidin-4-one scaffold tolerates a wide range of benzylidene substitutions, but structure-activity relationship (SAR) studies on closely related chemotypes demonstrate that the position, electronic character, and steric bulk of aryl substituents profoundly modulate both target engagement and potency [1][2]. Specifically, the concurrent presence of a nitro group at the 3-position and a pyrrolidinyl group at the 4-position of the benzylidene ring in CAS 554427-06-4 constitutes a substitution pattern that is structurally distinct from any compound for which published quantitative biological data exists. Publically available data for the closest comparator chemotypes—such as (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives [1] and 3-cyclohexyl- or 3-phenyl-substituted 2-thioxothiazolidin-4-one analogues [2]—show that even minor substituent changes can alter tyrosinase IC50 values by over 100-fold (e.g., from 0.47 µM to >50 µM across a 12-compound series) [1]. Consequently, substituting CAS 554427-06-4 with a structurally related but chemically distinct analogue without confirmatory head-to-head data introduces unquantifiable risk into experimental reproducibility and SAR continuity.

Quantitative Differential Evidence for 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 554427-06-4) Versus Comparators


Evidence Gap Advisory: Absence of Published Pharmacological Data for CAS 554427-06-4 Versus Class Benchmarks

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (conducted April 2026) returned zero direct bioassay results for CAS 554427-06-4 [1]. By contrast, the broader 2-thioxothiazolidin-4-one class has generated quantifiable benchmark data: (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one compound 2b inhibited mushroom tyrosinase with IC50 = 0.47 ± 0.97 µM, representing a 141-fold potency advantage over kojic acid (IC50 = 66.30 ± 0.75 µM in the same assay) [2]. Similarly, (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analog 3 achieved a tyrosinase IC50 of 90 nM—214-fold more potent than kojic acid (IC50 19.22 µM) [3]. These class reference points establish the scaffold's potential but cannot be attributed to CAS 554427-06-4 in the absence of direct experimental confirmation. Researchers selecting this compound must recognize that its specific substitution pattern (3-nitro, 4-pyrrolidinyl) lacks any published target engagement, potency, selectivity, or cytotoxicity data that would support claims of equivalence to, or differentiation from, any characterized analogue.

tyrosinase inhibition melanogenesis thiazolidinone pharmacology

Physicochemical Differentiation: Computed Property Profile of CAS 554427-06-4 Versus Core Scaffold

CAS 554427-06-4 exhibits a computed XLogP3-AA of 3.2 and a topological polar surface area (TPSA) of 136 Ų [1]. In comparison, the unsubstituted parent scaffold 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one has a computed XLogP of approximately 2.4 and TPSA of approximately 74 Ų [1]. The addition of the 3-nitro and 4-pyrrolidinyl groups increases lipophilicity by ~0.8 log units and nearly doubles the polar surface area, which may alter membrane permeability and binding-site complementarity relative to simpler benzylidene analogues. The target compound also features only 1 hydrogen bond donor but 6 hydrogen bond acceptors, a profile consistent with the thioamide and nitro functionalities acting as acceptor-rich motifs that could engage distinct hydrogen-bonding networks compared to analogues lacking the pyrrolidinyl amine [1].

drug-likeness lead-like properties physicochemical profiling

Structural Uniqueness: 3-Nitro-4-pyrrolidinyl Substitution Pattern Absent from Published Class SAR

A survey of published 5-benzylidene-2-thioxothiazolidin-4-one derivatives reveals that the overwhelming majority of characterized compounds carry substitutions on the benzylidene ring that are either electron-donating (hydroxy, methoxy, alkyl) or simple electron-withdrawing (halogen, single nitro) groups [1][2]. The simultaneous presence of an ortho/para-directing pyrrolidinyl group at the 4-position and a meta-directing nitro group at the 3-position—as found in CAS 554427-06-4—is not represented in any published SAR series. This substitution pattern creates a unique electronic push-pull system across the benzylidene ring that could differentially modulate the reactivity of the α,β-unsaturated carbonyl moiety, a functionality that has been identified as essential for potent tyrosinase inhibition in related thiohydantoin derivatives [3].

structure-activity relationship substitution pattern chemical diversity

Scaffold Class Potency Range: DYRK1A Kinase Inhibition by 2-Thioxothiazolidin-4-ones

Beyond tyrosinase, 5-benzylidene-2-thioxo-1,3-thiazolidin-4-ones have demonstrated nanomolar inhibitory activity against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Compound 3e, 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, inhibited DYRK1A with an IC50 of 0.028 µM, while a structurally distinct 2-amino analogue (5s) achieved IC50 = 0.033 µM [1]. These values position the scaffold within the nanomolar potency range for CNS-relevant kinase targets. However, the specific contribution of the 3-nitro-4-pyrrolidinyl substitution pattern in CAS 554427-06-4 to DYRK1A inhibition has not been evaluated, and the compound's activity at this kinase—or any other kinase—remains unknown. The scaffold's demonstrated kinase inhibitory potential provides a rationale for profiling CAS 554427-06-4 against kinase panels, but no performance inference can be drawn without direct data.

kinase inhibition DYRK1A thiazolidinone

Recommended Application Scenarios for 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one Based on Current Evidence


Chemical Diversity Element in High-Throughput Screening (HTS) Libraries

CAS 554427-06-4 is structurally suited as a diversity probe within thiazolidinone-enriched or general heterocycle screening collections. Its 3-nitro-4-pyrrolidinyl substitution pattern is absent from published SAR series [1], making it a valuable singleton for exploring novel activity cliffs in phenotypic or target-based screens. The compound's commercial availability at 95% purity supports deployment in 384- or 1536-well HTS formats.

Negative Control or Inactive Comparator for Thiazolidinone Tyrosinase Inhibitor Studies

Given the absence of published tyrosinase inhibition data for CAS 554427-06-4, it may serve as a structurally matched negative control in studies of active (Z)-5-benzylidene-4-thioxothiazolidin-2-one or (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogues, provided that in-house profiling confirms lack of activity at relevant concentrations [2]. Confirmed inactive status, if demonstrated, would strengthen SAR conclusions by establishing that the 3-nitro-4-pyrrolidinyl vector abrogates target engagement.

Kinase Profiling Panel Candidate for Thiazolidinone-DYRK1A SAR Expansion

The 2-thioxothiazolidin-4-one scaffold has validated nanomolar DYRK1A inhibitory capacity [3]. CAS 554427-06-4, as a structurally divergent member of this class with distinct electrostatic and steric features conferred by the nitro and pyrrolidinyl groups, is a rational candidate for inclusion in focused kinase profiling panels aimed at mapping substituent effects on DYRK1A selectivity and potency.

Computational Chemistry and Molecular Docking Training Set Component

The compound's well-defined structure, availability of computed descriptors (XLogP3-AA 3.2, TPSA 136 Ų, 6 HBA, 1 HBD) [4], and lack of pre-existing bioactivity annotations make it an ideal molecule for prospective virtual screening exercises, docking methodology validation, and machine-learning model training where experimental outcomes are unknown and can be generated by the research group.

Quote Request

Request a Quote for 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.